2,2-Difluorocyclobutan-1-one
Description
Properties
Molecular Formula |
C4H4F2O |
|---|---|
Molecular Weight |
106.07 g/mol |
IUPAC Name |
2,2-difluorocyclobutan-1-one |
InChI |
InChI=1S/C4H4F2O/c5-4(6)2-1-3(4)7/h1-2H2 |
InChI Key |
QJNGLWNXRCSGCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1=O)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Analysis of Provided Evidence
: A short history of SHELX
This article focuses on the development and applications of the SHELX software suite for crystal structure determination . It is unrelated to the compound’s synthesis, properties, or comparisons.
: Manuscript Submission Guidelines
This document outlines formatting requirements for journal submissions . It is unrelated to the chemistry of fluorinated cyclic ketones.
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Critical Limitations of the Evidence
- No Structural or Synthetic Data: None of the sources describe the molecular structure, synthesis, or physicochemical properties (e.g., melting point, stability) of 2,2-Difluorocyclobutan-1-one.
- No Comparative Studies: The evidence lacks comparisons with analogous compounds (e.g., 2-Fluorocyclobutanone, 3,3-Difluorocyclobutanone, or non-fluorinated cyclobutanones).
Hypothetical Framework for Comparison (Based on General Chemistry Knowledge)
While the evidence is insufficient, a scientifically rigorous comparison might include:
Table 1: Properties of Fluorinated Cyclobutanones
| Compound | Boiling Point (°C) | Melting Point (°C) | Dipole Moment (D) | Ring Strain (kcal/mol) | Reactivity with Nucleophiles |
|---|---|---|---|---|---|
| This compound | N/A | N/A | N/A | N/A | N/A |
| 2-Fluorocyclobutan-1-one | N/A | N/A | N/A | N/A | N/A |
| Cyclobutanone | 98–100 | −53 | 3.0 | ~26 | Moderate |
Key Comparison Points
Electron-Withdrawing Effects : The difluoro group at C2 would increase the electrophilicity of the ketone, accelerating nucleophilic additions (e.g., Grignard reactions).
Thermal Stability : Fluorination typically reduces thermal stability due to increased steric and electronic strain.
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